molecular formula C6H12O6 B12391054 (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O

Cat. No.: B12391054
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-WHMSQDSOSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is a stereoisomer of glucose, a simple sugar and an essential carbohydrate in biology. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a pentahydroxyhexanal. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to understand metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O typically involves the isotopic labeling of glucose. One common method is the enzymatic conversion of glucose-6-phosphate to glucose-6-phosphate-18O using glucose-6-phosphate dehydrogenase in the presence of oxygen-18 labeled water. This reaction is followed by hydrolysis to yield the desired compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that incorporate oxygen-18 into glucose during fermentation. This method ensures high yield and purity, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form gluconic acid. This reaction is typically catalyzed by glucose oxidase in the presence of oxygen.

    Reduction: The compound can be reduced to form sorbitol using sodium borohydride or other reducing agents.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.

Common Reagents and Conditions:

    Oxidation: Glucose oxidase, oxygen.

    Reduction: Sodium borohydride, methanol.

    Substitution: Acetic anhydride, pyridine.

Major Products:

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glucose pentaacetate.

Scientific Research Applications

Chemistry: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is used as a tracer in metabolic studies to understand the pathways of glucose metabolism. Its isotopic labeling allows researchers to track its incorporation and transformation in various biochemical processes.

Biology: In biological research, this compound is used to study cellular respiration and photosynthesis. The oxygen-18 isotope helps in tracing the movement of oxygen atoms through different metabolic pathways.

Medicine: In medical research, this compound is used in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose uptake in tissues, which is crucial in cancer research and brain studies.

Industry: The compound is used in the food industry for the production of isotopically labeled glucose, which is used in various applications including flavor enhancement and nutritional studies.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O involves its participation in metabolic pathways as a glucose analog. It is taken up by cells through glucose transporters and undergoes phosphorylation by hexokinase to form glucose-6-phosphate-18O. This labeled intermediate can then enter glycolysis or the pentose phosphate pathway, allowing researchers to study the flow of metabolites and the fate of the oxygen-18 isotope.

Comparison with Similar Compounds

    D-Glucose: The most common form of glucose, differing only in the absence of the oxygen-18 isotope.

    D-Galactose: Another hexose sugar with a similar structure but different stereochemistry.

    D-Mannose: A stereoisomer of glucose with different spatial arrangement of hydroxyl groups.

Uniqueness: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with unlabeled glucose. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2

InChI Key

GZCGUPFRVQAUEE-WHMSQDSOSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=[18O])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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